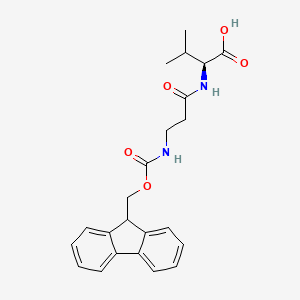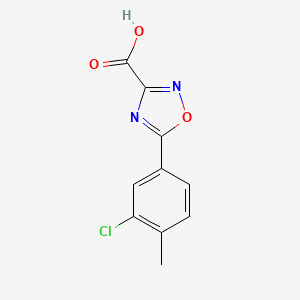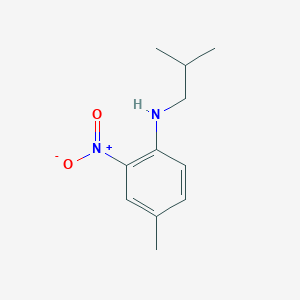
(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanoyl)-L-valine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanoyl)-L-valine is a synthetic compound that is often used in the field of peptide synthesis. It is a derivative of valine, an essential amino acid, and is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is primarily utilized in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanoyl)-L-valine typically involves the protection of the amino group of valine with the Fmoc group. This is achieved through a reaction between valine and Fmoc chloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at room temperature. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle large volumes of reagents and solvents. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanoyl)-L-valine undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, which is a common step in peptide synthesis.
Coupling Reactions: It can react with other amino acids or peptides to form longer peptide chains. This is typically done using coupling reagents like HATU or DIC.
Substitution Reactions: The compound can undergo substitution reactions where the Fmoc group is replaced with other protecting groups or functional groups.
Common Reagents and Conditions
Deprotection: Piperidine in DMF at room temperature.
Coupling: HATU or DIC in DMF, often with a base like DIPEA.
Substitution: Various reagents depending on the desired substitution, often in organic solvents under mild conditions.
Major Products Formed
The major products formed from these reactions include deprotected valine derivatives, extended peptide chains, and substituted valine compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanoyl)-L-valine is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of complex peptides and proteins.
Biology: In the study of protein structure and function, as well as in the development of peptide-based drugs.
Medicine: In the design and synthesis of peptide therapeutics for various diseases.
Industry: In the production of synthetic peptides for research and pharmaceutical applications.
Mecanismo De Acción
The primary mechanism of action of (3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanoyl)-L-valine involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group of valine during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids to build the desired peptide chain. The molecular targets and pathways involved are primarily related to the synthesis and assembly of peptides and proteins.
Comparación Con Compuestos Similares
Similar compounds to (3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanoyl)-L-valine include other Fmoc-protected amino acids such as:
- Fmoc-L-alanine
- Fmoc-L-leucine
- Fmoc-L-isoleucine
These compounds share the common feature of having an Fmoc protecting group, but differ in the side chain of the amino acid. The uniqueness of this compound lies in its specific side chain derived from valine, which imparts distinct chemical and physical properties useful in peptide synthesis.
Propiedades
Fórmula molecular |
C23H26N2O5 |
|---|---|
Peso molecular |
410.5 g/mol |
Nombre IUPAC |
(2S)-2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]-3-methylbutanoic acid |
InChI |
InChI=1S/C23H26N2O5/c1-14(2)21(22(27)28)25-20(26)11-12-24-23(29)30-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19,21H,11-13H2,1-2H3,(H,24,29)(H,25,26)(H,27,28)/t21-/m0/s1 |
Clave InChI |
CIYBJDZZFNTZHU-NRFANRHFSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)O)NC(=O)CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
SMILES canónico |
CC(C)C(C(=O)O)NC(=O)CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indol-2-yl}acetic acid](/img/structure/B13540896.png)

![1-[4-Fluoro-2-(trifluoromethyl)phenyl]cyclopropanecarboxylic acid](/img/structure/B13540901.png)





![3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-aminedihydrochloride](/img/structure/B13540926.png)
![Methyl2-amino-4-[(fluorosulfonyl)oxy]benzoate](/img/structure/B13540929.png)

![1-[2-(2-Aminoethyl)-3-methylpiperidin-1-yl]-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one hydrochloride](/img/structure/B13540937.png)
